molecular formula C15H14N4O2 B2695887 N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-11-3

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2695887
CAS No.: 951611-11-3
M. Wt: 282.303
InChI Key: BLRFTPQCBGIZRW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Synthesis of the 1-(4-Methylphenyl)-1H-1,2,3-triazole: This step involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

    Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the triazole derivative under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-{[(4-methylphenyl)methyl]amino}propanamide
  • N-(furan-2-ylmethyl)-2-[(4-methylphenyl)amino]propanamide

Uniqueness

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-11-4-6-12(7-5-11)19-10-14(17-18-19)15(20)16-9-13-3-2-8-21-13/h2-8,10H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRFTPQCBGIZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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